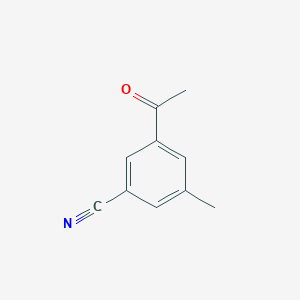
3-Acetyl-5-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-5-methylbenzonitrile is an organic compound with the molecular formula C10H9NO It is a derivative of benzonitrile, featuring an acetyl group at the third position and a methyl group at the fifth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-methylbenzonitrile typically involves the Friedel-Crafts acylation reaction. This reaction introduces an acetyl group into the aromatic ring. The process can be summarized as follows:
Starting Material: The synthesis begins with 3-methylbenzonitrile.
Acylation: The 3-methylbenzonitrile undergoes acylation using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The mixture is typically stirred at a low temperature to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Catalyst Recovery: Efficient recovery and recycling of the Lewis acid catalyst (AlCl3) are crucial to minimize costs and environmental impact.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-Acetyl-5-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the acetyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 3-Carboxy-5-methylbenzonitrile.
Reduction: 3-Acetyl-5-methylbenzylamine.
Substitution: 3-Acetyl-5-methyl-2-bromobenzonitrile.
科学的研究の応用
3-Acetyl-5-methylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Materials Science: Used in the design of novel materials with specific chemical and physical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 3-Acetyl-5-methylbenzonitrile depends on its chemical structure and the functional groups present. The acetyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These reactions can influence the compound’s interaction with biological targets, such as enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Acetylbenzonitrile: Lacks the methyl group at the fifth position.
5-Methylbenzonitrile: Lacks the acetyl group at the third position.
3-Methylbenzonitrile: Lacks both the acetyl group and the specific substitution pattern.
Uniqueness
3-Acetyl-5-methylbenzonitrile is unique due to the presence of both the acetyl and methyl groups on the benzene ring, which can influence its reactivity and potential applications. The specific substitution pattern can lead to distinct chemical and physical properties compared to its analogs.
特性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
3-acetyl-5-methylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-7-3-9(6-11)5-10(4-7)8(2)12/h3-5H,1-2H3 |
InChIキー |
FAQMQYXRNPSLFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


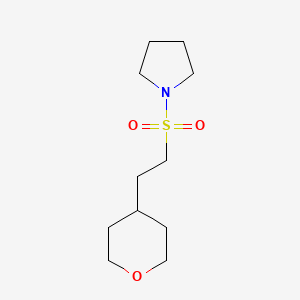
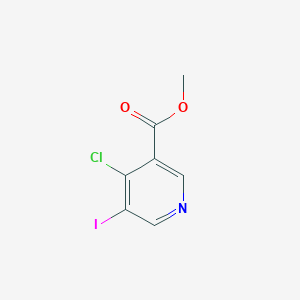

![(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B13973793.png)
![Bicyclo[2.2.1]heptane-2,6-dithiol](/img/structure/B13973795.png)
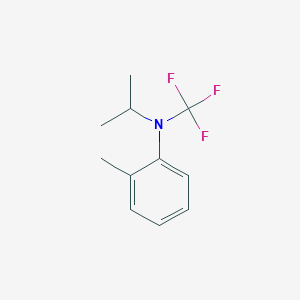
![2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)
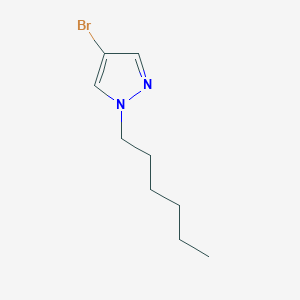
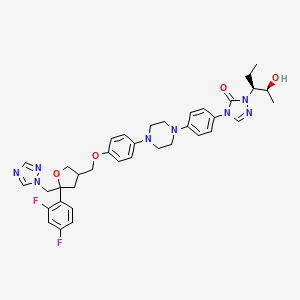


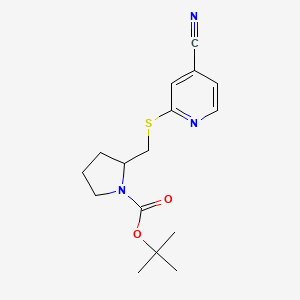
![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)
![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)
